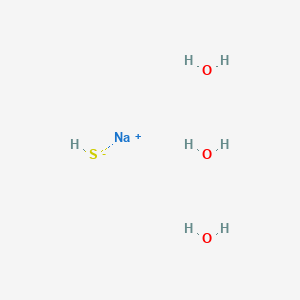

Sodium bisulfide trihydrate

Description

Sodium bisulfide trihydrate (NaHS·3H₂O) is a hydrated form of sodium bisulfide (NaHS), a compound composed of sodium (Na⁺) and bisulfide (HS⁻) ions. For instance, sodium bisulfide dihydrate (CAS RN 16721-80-5) has a molecular weight of 92.095 g/mol and is described as lemon-colored needles or flakes . The trihydrate is presumed to exhibit similar hygroscopic and corrosive properties, given the behavior of its lower hydrates . Sodium bisulfide hydrates are primarily used in industrial applications such as paper pulping and dyestuff processing .

Properties

CAS No. |

12135-06-7 |

|---|---|

Molecular Formula |

H7NaO3S |

Molecular Weight |

110.11 g/mol |

IUPAC Name |

sodium;sulfanide;trihydrate |

InChI |

InChI=1S/Na.3H2O.H2S/h;4*1H2/q+1;;;;/p-1 |

InChI Key |

WAGNUANSSKWIMM-UHFFFAOYSA-M |

Canonical SMILES |

O.O.O.[Na+].[SH-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium bisulfide trihydrate can be synthesized through the reaction of hydrogen sulfide (H₂S) with sodium hydroxide (NaOH). The reaction is typically carried out in an aqueous solution, and the product is then crystallized to obtain the trihydrate form:

H2S+NaOH→NaHS+H2O

Industrial Production Methods

In industrial settings, sodium bisulfide trihydrate is produced by absorbing hydrogen sulfide gas into a sodium hydroxide solution. The resulting solution is then cooled to crystallize the trihydrate form. This method ensures high purity and yield of the product.

Chemical Reactions Analysis

Types of Reactions

Sodium bisulfide trihydrate undergoes several types of chemical reactions, including:

Oxidation: Sodium bisulfide can be oxidized to form sodium sulfate (Na₂SO₄).

Reduction: It can act as a reducing agent, converting other compounds to their reduced forms.

Substitution: Sodium bisulfide can participate in substitution reactions, where it replaces another group in a compound.

Common Reagents and Conditions

Oxidation: Sodium bisulfide reacts with oxidizing agents such as chlorine (Cl₂) or oxygen (O₂) to form sodium sulfate.

Reduction: It can reduce metal ions in solution, such as copper(II) ions (Cu²⁺), to their metallic forms.

Substitution: Sodium bisulfide can react with alkyl halides to form thiols.

Major Products Formed

Oxidation: Sodium sulfate (Na₂SO₄)

Reduction: Metallic copper (Cu)

Substitution: Thiols (R-SH)

Scientific Research Applications

Sodium bisulfide trihydrate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions, including the synthesis of organosulfur compounds.

Biology: Sodium bisulfide is used in the study of sulfur metabolism in biological systems.

Industry: Sodium bisulfide is used in the production of sulfur dyes, leather processing, and as a flotation agent in mining.

Mechanism of Action

The mechanism of action of sodium bisulfide trihydrate involves its ability to donate hydrogen sulfide ions (HS⁻) in solution. These ions can participate in various chemical reactions, including redox reactions and nucleophilic substitution. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Sodium Acetate Trihydrate (C₂H₃NaO₂·3H₂O)

Key Properties :

- Molecular Weight : 136.08 g/mol.

- Melting Point : 58°C.

- Thermal Stability : High latent heat of fusion (~250 kJ/kg), making it ideal for phase change materials (PCMs) in thermal energy storage .

- Applications : Solar heating systems, hot water preparation, and reusable hand warmers due to its reversible phase transition and low toxicity .

Contrast with Sodium Bisulfide Trihydrate :

- Sodium acetate trihydrate is non-corrosive and thermally stable, whereas sodium bisulfide hydrates are corrosive and primarily used in chemical processing .

- The melting point of sodium bisulfide hydrates (~52–54°C for the monohydrate) is lower than that of sodium acetate trihydrate .

Sodium Bisulfate Monohydrate (NaHSO₄·H₂O)

Key Properties :

Contrast with Sodium Bisulfide Trihydrate :

- Sodium bisulfate monohydrate is a sulfate derivative, whereas sodium bisulfide trihydrate contains sulfide ions, leading to divergent reactivity and hazards (e.g., sulfates are less reactive with acids than sulfides).

- Both compounds are corrosive, but sodium bisulfide hydrates pose additional risks due to H₂S gas release under acidic conditions .

Sodium Hydrosulfide Hydrates (NaHS·xH₂O)

Key Properties :

Contrast with Sodium Bisulfide Trihydrate :

- The trihydrate form is less documented but likely shares applications with lower hydrates.

- All hydrates are highly corrosive and require stringent handling protocols .

Data Tables

Table 1: Comparative Physical and Chemical Properties

Table 2: Thermal Properties Comparison

| Compound | Latent Heat of Fusion (kJ/kg) | Thermal Stability | Phase Transition Behavior |

|---|---|---|---|

| Sodium acetate trihydrate | ~250 | High | Reversible supercooling |

| Sodium bisulfide trihydrate | Not reported | Moderate | Likely irreversible |

| Sodium bisulfate monohydrate | Not applicable | High | Decomposes at high temps |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.